molecular formula C13H17F3N2O B1427874 2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol CAS No. 1432680-75-5

2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol

Cat. No. B1427874
CAS RN: 1432680-75-5
M. Wt: 274.28 g/mol
InChI Key: UTZYRHHQVYNDFF-UHFFFAOYSA-N
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Description

“2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol” is a chemical compound. It’s a derivative of piperazine, which is a common structural motif in many pharmaceuticals and recreational drugs .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H17F3N2O, and its molecular weight is 274.28 . The structure includes a piperazine ring, a trifluoromethyl group, and a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the searched resources. Its molecular weight is 274.28 .

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives, including structures similar to 2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol, have been synthesized and shown potential as anticancer agents. Compounds like these have been evaluated against breast cancer cells, demonstrating promising antiproliferative effects (Yurttaş et al., 2014).

Antimicrobial Properties

Derivatives of this compound have been explored for their antimicrobial potential. For instance, some synthesized compounds have shown excellent antibacterial and antifungal activities, highlighting the broad-spectrum efficacy of such molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Structural Studies

The crystal structures of compounds related to this compound have been determined, contributing to the understanding of their conformation and potential interactions with biological targets (Miyata et al., 2004).

Antifungal Activity

Certain derivatives have shown significant antifungal activity against various fungal cultures, suggesting their application in treating fungal infections. Compounds with trifluoromethyl substitution have been particularly noted for their effectiveness (Upadhayaya et al., 2004).

Design of Novel Compounds

The structural motif of this compound has been utilized in designing novel compounds with potential therapeutic applications, such as antipsychotics. The synthesis and pharmacological evaluation of such derivatives have been a focus of research (Bhosale et al., 2014).

Discovery of New Insecticides

Exploring the use of similar compounds as lead compounds for new insecticides has been an area of study. Derivatives have been designed, synthesized, and evaluated for their effectiveness against agricultural pests, demonstrating the versatility of this chemical structure in various applications (Cai et al., 2010).

Mechanism of Action

The mechanism of action for this compound is not specified in the searched resources. Piperazine derivatives often exhibit a wide range of biological activities, but the specific actions would depend on the exact structure and any associated functional groups .

Future Directions

The future directions for research on this compound are not specified in the searched resources. Given its structural similarity to many bioactive compounds, it could potentially be of interest in pharmaceutical research .

properties

IUPAC Name

2-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)11-3-1-2-4-12(11)18-7-5-17(6-8-18)9-10-19/h1-4,19H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZYRHHQVYNDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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